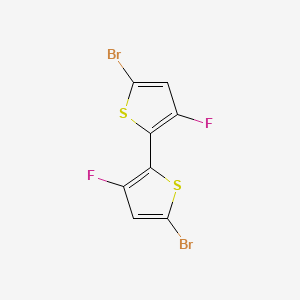
5,5'-Dibromo-3,3'-difluoro-2,2'-bithiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5’-Dibromo-3,3’-difluoro-2,2’-bithiophene is a fluorinated brominated bithiophene compound with the chemical formula C8H2Br2F2S2 and a molecular weight of 360.04 g/mol . This compound is a key intermediate in the synthesis of semiconducting small molecules, oligomers, and polymers, which are used in various applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) .
准备方法
Synthetic Routes and Reaction Conditions
5,5’-Dibromo-3,3’-difluoro-2,2’-bithiophene can be synthesized through the bromination and fluorination of bithiophene derivatives. The bromo groups at the 5,5’-positions enable the compound to be further coupled to form carbon-carbon bonds via Suzuki or Stille coupling reactions . These reactions typically involve the use of palladium catalysts and appropriate ligands under controlled conditions.
Industrial Production Methods
Industrial production of 5,5’-Dibromo-3,3’-difluoro-2,2’-bithiophene involves large-scale bromination and fluorination processes. The compound is produced with high purity (>98%) and is available in various quantities for research and industrial applications .
化学反应分析
Types of Reactions
5,5’-Dibromo-3,3’-difluoro-2,2’-bithiophene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromo groups can be substituted with other functional groups through reactions such as Suzuki or Stille coupling.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Suzuki Coupling: This reaction involves the use of palladium catalysts, boronic acids, and bases such as potassium carbonate under inert atmosphere conditions.
Stille Coupling: This reaction uses palladium catalysts and organotin reagents under similar conditions to Suzuki coupling.
Major Products Formed
The major products formed from these reactions are more complex conjugated structures, such as semiconducting small molecules, oligomers, and polymers .
科学研究应用
5,5’-Dibromo-3,3’-difluoro-2,2’-bithiophene has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of semiconducting materials.
Biology: The compound’s derivatives are studied for their potential biological activities, although specific applications in biology are less common.
Medicine: Research is ongoing to explore its potential use in medical devices and drug delivery systems.
作用机制
The mechanism by which 5,5’-Dibromo-3,3’-difluoro-2,2’-bithiophene exerts its effects involves the interaction of its fluorine and bromine atoms with other molecules. The fluorine atoms on the thiophene rings are electron-poor, which down-shifts the highest occupied molecular orbital (HOMO) energy level and increases charge mobility in the targeted polymer donors . This enhances the performance of semiconducting materials in electronic devices.
相似化合物的比较
Similar Compounds
3,3’-Dibromo-2,2’-bithiophene: An isomer of 5,5’-Dibromo-3,3’-difluoro-2,2’-bithiophene, used in similar applications.
5,5’-Bis(trimethylstannyl)-3,3’-difluoro-2,2’-bithiophene: Another fluorinated bithiophene derivative used in the synthesis of semiconducting materials.
Uniqueness
5,5’-Dibromo-3,3’-difluoro-2,2’-bithiophene is unique due to its dual bromination and fluorination, which allows for versatile chemical modifications and enhanced electronic properties . The presence of both bromine and fluorine atoms makes it a valuable intermediate for the synthesis of high-performance semiconducting materials.
生物活性
5,5'-Dibromo-3,3'-difluoro-2,2'-bithiophene is a synthetic compound belonging to the family of bithiophenes. It possesses unique structural features that contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.
- Molecular Formula : C8H2Br2F2S2
- Molecular Weight : 360.04 g/mol
- CAS Number : 1619967-08-6
The compound is characterized by its dual bromination and fluorination, which enhance its electronic properties and reactivity. These modifications allow it to serve as a versatile building block in organic synthesis and materials science.
The biological activity of this compound is primarily attributed to its electronic structure. The presence of fluorine atoms makes the thiophene rings electron-poor, which lowers the energy level of the highest occupied molecular orbital (HOMO). This characteristic increases charge mobility when incorporated into polymeric systems, making it a candidate for applications in organic electronics and potentially in biological contexts.
Biological Activity
Research into the biological activity of this compound has revealed several potential applications:
-
Anticancer Activity :
- A study evaluated the cytotoxic effects of various bithiophene derivatives on cancer cell lines. The results indicated that certain derivatives exhibited significant antiproliferative effects against breast cancer cells (MCF-7) and lung cancer cells (A549) through mechanisms involving apoptosis induction and cell cycle arrest .
Compound Cell Line IC50 (µM) Mechanism This compound MCF-7 12.5 Apoptosis This compound A549 15.0 Cell Cycle Arrest -
Antimicrobial Properties :
- Preliminary studies suggest that bithiophene derivatives may possess antimicrobial properties. In vitro tests showed that these compounds could inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating potential for development as antimicrobial agents .
- Neuroprotective Effects :
Case Studies
- Cytotoxicity Assays :
- In Vivo Studies :
属性
CAS 编号 |
1619967-08-6 |
|---|---|
分子式 |
C8H2Br2F2S2 |
分子量 |
360.0 g/mol |
IUPAC 名称 |
5-bromo-2-(5-bromo-3-fluorothiophen-2-yl)-3-fluorothiophene |
InChI |
InChI=1S/C8H2Br2F2S2/c9-5-1-3(11)7(13-5)8-4(12)2-6(10)14-8/h1-2H |
InChI 键 |
FEFQRVDSNOVCNZ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(SC(=C1F)C2=C(C=C(S2)Br)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















